Thieno[3,2-b]pyridine

Dipole Moment DFT Calculations Electronic Properties

Thieno[3,2-b]pyridine (272-67-3) enables ATP-competitive kinase inhibitors with high kinome-wide selectivity. Unlike alternative isomers, its weak hinge interaction permits variable binding modes while minimizing polypharmacology. Ideal for programs targeting Haspin, CDKLs, or CNS applications. Derivatives demonstrate 38-fold therapeutic index advantage in HCC models.

Molecular Formula C7H5NS
Molecular Weight 135.19 g/mol
CAS No. 272-67-3
Cat. No. B153574
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameThieno[3,2-b]pyridine
CAS272-67-3
Synonymsthienopyridine
Molecular FormulaC7H5NS
Molecular Weight135.19 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=CS2)N=C1
InChIInChI=1S/C7H5NS/c1-2-7-6(8-4-1)3-5-9-7/h1-5H
InChIKeyDBDCNCCRPKTRSD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Thieno[3,2-b]pyridine (CAS 272-67-3): A Core Scaffold for High-Kinome-Selectivity Inhibitors


Thieno[3,2-b]pyridine (CAS 272-67-3) is a heteroaromatic scaffold consisting of a thiophene ring fused to a pyridine ring at the [3,2-b] positions, one of six known thienopyridine isomers [1]. It is used primarily as a core pharmacophore in medicinal chemistry to construct ATP‑competitive kinase inhibitors that achieve high kinome-wide selectivity [2]. Unlike alternative isomeric scaffolds, the weak interaction of the thieno[3,2-b]pyridine core with the kinase hinge region permits variable binding modes without compromising selectivity [3].

Why In‑Class Thienopyridine Isomers Cannot Substitute for Thieno[3,2‑b]pyridine


The six thienopyridine isomers differ fundamentally in the annulation mode of the thiophene and pyridine rings, resulting in distinct electronic structures, dipole moments, and chemical reactivity profiles [1]. Substituting thieno[3,2-b]pyridine with thieno[2,3-b]pyridine or furo[3,2-b]pyridine alters the orientation of the hydrogen-bonding acceptor (pyridine nitrogen) relative to the hinge region of kinases, which can lead to complete loss of target engagement or unintended polypharmacology [2]. Generic replacement with other heteroaromatic cores without head-to-head validation therefore risks failed selectivity profiles and compromised therapeutic windows [3].

Quantitative Differentiation of Thieno[3,2‑b]pyridine: Head‑to‑Head and Cross‑Study Comparisons


Dipole Moment Distinguishes Thieno[3,2‑b]pyridine from Furo[3,2‑c]pyridine and Other Isomers

Among furo-, thieno-, and selenophenopyridine isomers, thieno[3,2-b]pyridine exhibits the lowest dipole moment, distinguishing it from the highest dipole moment isomer, furo[2,3-c]pyridine [1]. This quantitative difference in polarity influences solvation energy and membrane permeability potential.

Dipole Moment DFT Calculations Electronic Properties

Kinome-Wide Selectivity of Thieno[3,2‑b]pyridine‑Based Inhibitors Versus Alternative Scaffolds

Compounds built on the thieno[3,2-b]pyridine scaffold exhibit high kinome-wide selectivity, a property attributed to weak hinge-region interactions that allow variable binding modes while maintaining selectivity [1]. For example, the Haspin inhibitor MU1920 derived from this scaffold meets criteria for a quality chemical probe suitable for in vivo applications [1]. In contrast, thieno[2,3-b]pyridine derivatives targeting Pim-1 often face solubility limitations that hinder their development [2].

Kinase Selectivity Chemical Probe ATP-Competitive Inhibitors

Antitumor Potency of Thieno[3,2‑b]pyridine Derivatives: Direct Comparison with Ellipticine

The methyl 3-amino-6-[(3-aminophenyl)ethynyl]thieno[3,2-b]pyridine-2-carboxylate (2f) derivative demonstrated superior antitumor activity against HepG2 hepatocellular carcinoma cells compared to the positive control ellipticine, with a GI50 of 1.2 µM versus 2.9 µM for ellipticine [1]. Crucially, this compound exhibited no hepatotoxicity (GI50 > 125 µM in PLP1 cells) whereas ellipticine showed hepatotoxicity (GI50 = 3.3 µM) [1].

Anticancer GI50 Hepatocellular Carcinoma

Broad-Spectrum Antitumor Activity of Thieno[3,2‑b]pyridine Derivatives Across Multiple Cancer Cell Lines

Novel 6-[(hetero)arylamino]thieno[3,2-b]pyridine derivatives exhibit potent growth inhibition across diverse tumor cell lines. A benzothiazole derivative showed GI50 values of 3.5–6.9 µM, while an indole derivative showed GI50 values of 13–21 µM [1]. These values establish a benchmark for further optimization of thieno[3,2-b]pyridine-based anticancer agents.

Anticancer GI50 Multiple Cell Lines

In Vivo Efficacy of Thieno[3,2‑b]pyridine‑Based c‑Met/VEGFR2 Inhibitors in Tumor Xenograft Models

Thieno[3,2-b]pyridine-based inhibitors of c-Met and VEGFR2 tyrosine kinases achieved IC50 values in the low nanomolar range in vitro and demonstrated significant efficacy in human tumor xenograft models in mice [1]. This dual in vitro/in vivo validation distinguishes thieno[3,2-b]pyridine-derived compounds from many earlier thienopyridine analogs that failed to progress beyond in vitro testing due to poor pharmacokinetic properties [2].

c-Met VEGFR2 In Vivo Xenograft

Thieno[3,2‑b]pyridine‑Based Splicing Modulators for Huntington’s Disease: Improved Selectivity vs. Nonselective Modifiers

A novel class of thieno[3,2-b]pyridine derivatives (Hoffmann‑La Roche, 2024) effectively reduces mutant and wild-type HTT levels by modulating gene splicing [1]. These compounds demonstrate improved selectivity against known off-targets of splicing modifiers, thereby offering a broader therapeutic window compared to nonselective splicing modifiers [1].

Huntington’s Disease Splicing Modulation HTT

Evidence‑Backed Application Scenarios for Thieno[3,2‑b]pyridine Procurement


Kinase Inhibitor Lead Discovery Requiring High Kinome‑Wide Selectivity

For programs targeting underexplored kinases such as Haspin or CDKLs, procurement of thieno[3,2-b]pyridine enables synthesis of ATP‑competitive inhibitors that maintain high kinome‑wide selectivity [1]. This scaffold’s ability to anchor at the kinase back pocket while avoiding hinge‑mimetic interactions reduces polypharmacology risks [1].

Hepatocellular Carcinoma Drug Discovery with Reduced Hepatotoxicity

Derivatives such as methyl 3-amino-6-[(3-aminophenyl)ethynyl]thieno[3,2-b]pyridine-2-carboxylate achieve GI50 = 1.2 µM in HepG2 cells with >125 µM hepatotoxicity GI50 in PLP1 cells [2]. This 38‑fold therapeutic index advantage over ellipticine makes thieno[3,2-b]pyridine a priority scaffold for HCC‑targeted medicinal chemistry [2].

Dual c‑Met/VEGFR2 Inhibitor Programs Requiring In Vivo Translation

Thieno[3,2-b]pyridine‑based N3‑arylmalonamides demonstrate low nanomolar IC50 values and significant in vivo efficacy in human tumor xenograft models [3]. For teams prioritizing compounds with demonstrated in vivo activity, this scaffold offers a validated starting point [3].

Huntington’s Disease and Splicing Modulation Programs

Roche’s recent patent on thieno[3,2-b]pyridine derivatives for reducing HTT levels via splicing modulation validates the scaffold for neurodegenerative disease applications [4]. The improved selectivity over nonselective splicing modifiers provides a procurement rationale for CNS‑targeted projects [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for Thieno[3,2-b]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.